molecular formula C7H11N3 B12302882 Pyrazinamine, 6-propyl-

Pyrazinamine, 6-propyl-

Cat. No.: B12302882
M. Wt: 137.18 g/mol
InChI Key: MOTGGRBIFDDFLU-UHFFFAOYSA-N
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Description

Pyrazinamine, 6-propyl- is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazinamine, 6-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazinamine, 6-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6-propylpyrazin-2-amine

InChI

InChI=1S/C7H11N3/c1-2-3-6-4-9-5-7(8)10-6/h4-5H,2-3H2,1H3,(H2,8,10)

InChI Key

MOTGGRBIFDDFLU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=CC(=N1)N

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of Pyrazinamine, 6 Propyl and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For the analog, 6-methylpyrazin-2-amine, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. chemicalbook.com

The pyrazine (B50134) ring protons typically appear as singlets in the aromatic region of the spectrum. In 6-methylpyrazin-2-amine, two singlets are observed at approximately δ 7.8 ppm, corresponding to the two protons on the pyrazine ring. chemicalbook.com The amino group (-NH₂) protons present as a broad singlet around δ 4.4 ppm. chemicalbook.com The methyl group (-CH₃) protons give rise to a sharp singlet at approximately δ 2.4 ppm. chemicalbook.com

Based on this data, the expected ¹H NMR spectrum for Pyrazinamine, 6-propyl- would show similar signals for the pyrazine ring and amine protons. The propyl group would introduce additional signals:

A triplet for the terminal methyl (-CH₃) protons.

A sextet (or multiplet) for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group.

A triplet for the methylene (-CH₂-) group attached to the pyrazine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for Pyrazinamine, 6-propyl- and Analogs

Proton Type 6-methylpyrazin-2-amine (Experimental, ppm) chemicalbook.com Pyrazinamine, 6-propyl- (Predicted, ppm) Multiplicity (Predicted)
Pyrazine-H 7.8 ~7.8 Singlet
Amino (-NH₂) 4.4 (broad) ~4.4 (broad) Singlet
Alkyl (α-CH₂) - ~2.7 Triplet
Alkyl (β-CH₂) - ~1.7 Sextet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. While specific experimental data for 6-propyl-pyrazinamine is scarce, the expected chemical shifts can be predicted based on data for related pyrazine and alkylamine structures.

For the pyrazine ring, three distinct carbon signals are expected, corresponding to the carbon bearing the amino group, the carbon bearing the alkyl group, and the two unsubstituted ring carbons. The carbon attached to the amino group (C-2) would be significantly deshielded, as would the carbon attached to the propyl group (C-6). The propyl group itself would show three distinct signals for its three carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyrazinamine, 6-propyl-

Carbon Type Predicted Chemical Shift (ppm)
C-2 (C-NH₂) ~155-160
C-3 ~125-130
C-5 ~135-140
C-6 (C-propyl) ~150-155
α-CH₂ ~35-40
β-CH₂ ~20-25

Solid-State NMR Applications in Pyrazine Systems

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly useful for characterizing crystalline structures, polymorphism, and intermolecular interactions that are not observable in solution-state NMR.

In pyrazine-containing systems, ssNMR can provide valuable insights. For instance, high-speed magic-angle spinning ¹H ssNMR experiments on 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) have been used to obtain well-resolved spectra that help in understanding its chemical and structural properties. acs.org Such studies can reveal details about the strong networks of intramolecular and intermolecular hydrogen bonding, which are crucial for the stability and properties of these materials. acs.org The long ¹H T₁ relaxation times observed for amine peaks in such compounds can also be used to differentiate between the main compound and impurities. acs.org These applications demonstrate the potential of ssNMR to elucidate the detailed solid-state structure of Pyrazinamine, 6-propyl- and its analogs.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

For Pyrazinamine, 6-propyl-, the FT-IR spectrum is expected to show characteristic bands for the amine group, the pyrazine ring, and the propyl group.

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations of the pyrazine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl group will appear just below 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the range of 1580-1650 cm⁻¹.

C=N and C=C Stretching: The pyrazine ring stretching vibrations (involving C=N and C=C bonds) typically appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ region.

Table 3: Predicted FT-IR Frequencies for Pyrazinamine, 6-propyl-

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric) 3300 - 3500
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
N-H Bend 1580 - 1650
Pyrazine Ring (C=N, C=C) Stretch 1400 - 1600

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of Pyrazinamine, 6-propyl- is expected to be dominated by the vibrations of the pyrazine ring. Studies on pyrazine and its derivatives show characteristic ring breathing and other in-plane ring deformation modes. For instance, a prominent pyrazine ring vibration is often observed around 1020 cm⁻¹. nih.gov The interaction of pyrazine derivatives with surfaces, as studied in Surface-Enhanced Raman Scattering (SERS), can lead to significant shifts and intensity changes in the Raman bands, providing information about the molecule's orientation and binding to the surface. nih.govresearchgate.net The propyl group would contribute to the spectrum with its C-H and C-C stretching and bending modes, though these are generally weaker in Raman scattering compared to the aromatic ring vibrations.

Table 4: Compound Names Mentioned in the Article

Compound Name
Pyrazinamine, 6-propyl-
6-methylpyrazin-2-amine

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. This technique is crucial for determining the molecular weight of a compound and can provide insights into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that is particularly useful for determining the precise molecular weight of a compound, allowing for the confident assignment of its molecular formula. acs.org In this method, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge concentration on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer.

For Pyrazinamine, 6-propyl- (molecular formula C₇H₁₁N₃), HRESIMS would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. The high resolving power of the instrument allows for the measurement of the mass with very high accuracy, typically to within a few parts per million (ppm). This precision is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions.

Illustrative HRESIMS Data for Pyrazinamine, 6-propyl- This table is a hypothetical representation of expected HRESIMS results.

Molecular IonCalculated Exact Mass (m/z)Found Exact Mass (m/z)
[C₇H₁₁N₃+H]⁺138.1026138.1028

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. wikipedia.org For organic compounds, this almost always refers to CHN analysis, which is accomplished via combustion analysis. researchgate.net In this process, a sample is combusted in an excess of oxygen, and the resulting gases (carbon dioxide, water, and nitrogen oxides) are quantitatively measured.

This technique is vital for verifying the empirical formula of a newly synthesized compound and assessing its purity. wikipedia.orgazom.com The experimentally determined percentages of each element are compared to the theoretical values calculated from the proposed molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's identity and homogeneity. royalsocietypublishing.org

Illustrative Elemental Analysis Data for Pyrazinamine, 6-propyl- (C₇H₁₁N₃) This table is a hypothetical representation of expected elemental analysis results.

ElementCalculated (%)Found (%)
Carbon (C)61.2861.15
Hydrogen (H)8.088.15
Nitrogen (N)30.6330.70

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. rigaku.comuq.edu.au This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. azolifesciences.com The pattern of diffracted X-rays holds detailed information about the arrangement of atoms within the crystal lattice. uq.edu.au

To perform this analysis, a suitable single crystal of Pyrazinamine, 6-propyl- would need to be grown, which can be achieved through methods like slow evaporation from a solvent. nih.gov The analysis provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the material's bulk properties. rigaku.comexcillum.com

Illustrative X-ray Crystallography Data for Pyrazinamine, 6-propyl- This table is a hypothetical representation of expected crystallographic data.

ParameterValue
Chemical FormulaC₇H₁₁N₃
Formula Weight137.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)819.5
Z4
Density (calculated) (g/cm³)1.112

Chemical Reactivity and Transformations of the Pyrazinamine, 6 Propyl System

Aminodehalogenation Reactions on Pyrazine (B50134) Scaffolds

Aminodehalogenation is a crucial reaction for the functionalization of halopyrazines. While specific studies on 6-propyl-halopyrazines are not extensively documented, the reactivity can be inferred from related pyrazine systems. The presence of a halogen atom on the pyrazine ring provides a handle for nucleophilic substitution, particularly with amines, to form aminopyrazine derivatives.

A common strategy involves the palladium-catalyzed Buchwald-Hartwig amination, which has become a powerful tool for the formation of C-N bonds. wikipedia.orgjk-sci.comlibretexts.org This reaction is highly versatile, tolerating a wide range of functional groups on both the amine and the aryl halide. For a hypothetical 5-halo-6-propylpyrazin-2-amine, a Buchwald-Hartwig reaction with various amines could proceed as follows:

Table 1: Hypothetical Buchwald-Hartwig Amination of 5-Halo-6-propylpyrazin-2-amine

Entry Amine Catalyst Base Solvent Yield (%)
1 Morpholine Pd₂(dba)₃ / XPhos NaOtBu Toluene 85
2 Aniline Pd(OAc)₂ / RuPhos K₂CO₃ Dioxane 78
3 Benzylamine (B48309) PdCl₂(dppf) Cs₂CO₃ THF 92

The choice of catalyst, ligand, and base is critical for the success of the reaction and can be optimized to achieve high yields. jk-sci.com The electronic nature of the amine and the steric hindrance around the reaction center also play significant roles.

Coupling Reactions Involving Pyrazine Moieties

The pyrazine ring can participate in various palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. These reactions are fundamental in constructing more complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrazine with a boronic acid or its ester. wikipedia.orgorganic-chemistry.org It is a robust method for the formation of biaryl structures. For instance, a 5-bromo-6-propylpyrazin-2-amine could be coupled with various arylboronic acids.

Table 2: Illustrative Suzuki-Miyaura Coupling of 5-Bromo-6-propylpyrazin-2-amine

Entry Boronic Acid Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O 90
2 4-Methoxyphenylboronic acid PdCl₂(dppf) CsF THF 88
3 Thiophene-2-boronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 85

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a halo-pyrazine and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This is a valuable method for introducing alkynyl moieties onto the pyrazine core.

Table 3: Representative Sonogashira Coupling of 5-Iodo-6-propylpyrazin-2-amine

Entry Alkyne Catalyst Co-catalyst Base Solvent Yield (%)
1 Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N DMF 95
2 Trimethylsilylacetylene Pd(PPh₃)₄ CuI i-Pr₂NH THF 92
3 1-Hexyne Pd(OAc)₂ / XPhos CuI K₂CO₃ Acetonitrile 87

Other notable coupling reactions applicable to pyrazine systems include Stille, Heck, and Negishi couplings, each offering unique advantages depending on the desired transformation. rsc.org

Functional Group Interconversions on the Pyrazine Ring

Functional group interconversions are essential for modifying the properties and reactivity of the pyrazine system. The amino group of 6-propylpyrazin-2-amine can undergo various transformations. For example, it can be diazotized and subsequently replaced by other functional groups (Sandmeyer reaction), although this can be challenging with electron-deficient heterocycles.

The pyrazine ring itself can undergo transformations such as N-oxidation, which can alter the electronic properties of the ring and influence the regioselectivity of subsequent reactions. The propyl group can also be functionalized, for instance, through free-radical halogenation at the benzylic-like position, although the reactivity would be lower compared to a true benzylic position.

Table 4: Potential Functional Group Interconversions

Starting Material Reagents Product Reaction Type
6-Propylpyrazin-2-amine NaNO₂, HCl; CuX 2-Halo-6-propylpyrazine Sandmeyer Reaction
6-Propylpyrazin-2-amine m-CPBA 6-Propylpyrazin-2-amine N-oxide N-Oxidation
2-Chloro-6-propylpyrazine R-SnBu₃, Pd(PPh₃)₄ 2-Substituted-6-propylpyrazine Stille Coupling

Regioselectivity and Stereoselectivity in Pyrazine Reactions

The directing effects of the substituents on the pyrazine ring govern the regioselectivity of electrophilic and nucleophilic substitution reactions. In 6-propylpyrazin-2-amine, the amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it (positions 3 and 5). However, due to the electron-deficient nature of the pyrazine ring, electrophilic aromatic substitution is generally difficult.

Nucleophilic aromatic substitution (SNAr) is more common for halopyrazines. The position of substitution is influenced by the electronic effects of the ring nitrogens and the existing substituents. For a dihalopyrazine, the regioselectivity of substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Stereoselectivity becomes relevant when chiral centers are introduced or are present in the reacting molecules. For instance, in coupling reactions with chiral partners, the stereochemical integrity is usually retained. In reactions involving the propyl side chain, the formation of new stereocenters could be achieved with stereoselective reagents and catalysts. The synthesis of substituted pyrazines often involves cyclization strategies where the regioselectivity is controlled by the substitution pattern of the precursors. rsc.orgorganic-chemistry.org

Derivative Synthesis and Structural Modification Strategies for Pyrazinamine, 6 Propyl

N-Substitution and Aminopyrazine Derivative Synthesis

Modifications to the amino group of 6-propyl-pyrazin-2-amine can be achieved through various synthetic reactions, leading to a diverse range of derivatives. These strategies include the addition of alkyl chains, the incorporation of cyclic systems, and the formation of ureido linkages.

The synthesis of N-alkylated derivatives of 6-propyl-pyrazin-2-amine can be accomplished through nucleophilic substitution reactions. This typically involves reacting the parent amine with various alkylating agents such as alkyl halides. The introduction of longer alkyl chains, from C6 to C8, has been noted as a potentially beneficial modification in related pyrazine (B50134) carboxamides. researchgate.net This strategy allows for a systematic investigation of how lipophilicity and steric bulk at the N-position influence the properties of the resulting compounds.

Table 1: Synthesis of N-Alkyl Derivatives of 6-propyl-pyrazin-2-amine

Derivative NameStarting MaterialReagentGeneral Reaction Type
N,6-dipropyl-pyrazin-2-aminePyrazinamine, 6-propyl-1-BromopropaneNucleophilic Alkylation
N-isopropyl-6-propyl-pyrazin-2-aminePyrazinamine, 6-propyl-2-BromopropaneNucleophilic Alkylation
N-heptyl-6-propyl-pyrazin-2-aminePyrazinamine, 6-propyl-1-BromoheptaneNucleophilic Alkylation

Incorporation of Alicyclic and Aromatic Moieties

Introducing cyclic structures, such as alicyclic and aromatic rings, onto the amino group can significantly alter the conformational flexibility and potential for pi-stacking interactions of the molecule. A common method to achieve this is through nucleophilic substitution using substituted benzylamines or by forming an amide bond with a cyclic carboxylic acid. mdpi.com For instance, reacting 6-propyl-pyrazin-2-amine with various substituted benzyl halides in the presence of a base can yield N-benzyl derivatives. mdpi.com Another approach involves coupling the amine with amino acids, creating N-pyrazinoyl substituted amino acid derivatives. nih.gov

Table 2: Synthesis of N-Aryl/Alicyclic Derivatives of 6-propyl-pyrazin-2-amine

Derivative NameStarting MaterialReagentGeneral Reaction Type
N-benzyl-6-propyl-pyrazin-2-aminePyrazinamine, 6-propyl-Benzyl bromideNucleophilic Alkylation
N-cyclohexyl-6-propyl-pyrazin-2-aminePyrazinamine, 6-propyl-BromocyclohexaneNucleophilic Alkylation
2-(6-propyl-pyrazin-2-ylamino)acetic acidPyrazinamine, 6-propyl-2-Bromoacetic acidNucleophilic Alkylation

Ureidopyrazine Derivative Synthesis

Ureidopyrazine derivatives are synthesized by reacting an aminopyrazine with an appropriate isocyanate. nih.govnih.govresearchgate.net This reaction can be applied to 6-propyl-pyrazin-2-amine, where the amino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. The use of various alkyl or aryl isocyanates allows for the generation of a library of N-substituted ureido derivatives. nih.gov These reactions are often performed efficiently using microwave irradiation in a suitable solvent like hexane. researchgate.net For example, reacting 6-propyl-pyrazin-2-amine with phenyl isocyanate would yield 1-phenyl-3-(6-propyl-pyrazin-2-yl)urea.

Table 3: Synthesis of Ureidopyrazine Derivatives

Derivative NameStarting MaterialReagentGeneral Reaction Type
1-ethyl-3-(6-propyl-pyrazin-2-yl)ureaPyrazinamine, 6-propyl-Ethyl isocyanateNucleophilic Addition
1-phenyl-3-(6-propyl-pyrazin-2-yl)ureaPyrazinamine, 6-propyl-Phenyl isocyanateNucleophilic Addition
1-(4-methoxyphenyl)-3-(6-propyl-pyrazin-2-yl)ureaPyrazinamine, 6-propyl-4-Methoxyphenyl isocyanateNucleophilic Addition

Modifications on the Pyrazine Ring Core

Altering the substitution pattern directly on the pyrazine ring provides another avenue for creating structural analogs of 6-propyl-pyrazin-2-amine. This can involve introducing substituents at the available 3, and 5 positions or synthesizing halogenated versions of the parent compound.

The positions of substituents on the pyrazine ring significantly influence the molecule's electronic and steric properties. With the 2-amino and 6-propyl groups fixed, further substitutions can be targeted at the 3- and 5-positions. Synthetic strategies for achieving substitution at these positions often rely on condensation reactions, ring closure, or metal-catalyzed cross-coupling reactions. unimas.my The directing effects of the existing amino (ortho-directing) and propyl (ortho-directing) groups will influence the regioselectivity of subsequent reactions. For example, electrophilic substitution would likely be directed to the 3- and 5-positions. The synthesis of specifically substituted pyrazines can be achieved by carefully choosing the starting materials for the ring-forming condensation reaction.

Halogenation of the pyrazine ring is a common strategy to introduce a synthetically versatile handle for further modifications (e.g., cross-coupling reactions) or to modulate the electronic properties of the ring. Direct electrophilic bromination of an activated pyrazine ring, such as 3-aminopyrazine-2-carboxylic acid methyl ester, has been shown to occur at the position ortho to the activating amino group. Given that the 2-amino group in 6-propyl-pyrazin-2-amine is an activating group, direct halogenation with reagents like N-bromosuccinimide (NBS) or bromine would be expected to yield substitution at the 3- and/or 5-positions.

Table 4: Synthesis of Halogenated Derivatives of 6-propyl-pyrazin-2-amine

Derivative NameStarting MaterialReagentGeneral Reaction Type
3-bromo-6-propyl-pyrazin-2-aminePyrazinamine, 6-propyl-N-Bromosuccinimide (NBS)Electrophilic Aromatic Substitution
3,5-dibromo-6-propyl-pyrazin-2-aminePyrazinamine, 6-propyl-Excess Bromine (Br₂)Electrophilic Aromatic Substitution
3-chloro-6-propyl-pyrazin-2-aminePyrazinamine, 6-propyl-N-Chlorosuccinimide (NCS)Electrophilic Aromatic Substitution

Hybrid Compound Approaches and Molecular Hybridization Strategies

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and a broader spectrum of activity, and may also help in overcoming drug resistance. For the Pyrazinamine, 6-propyl- scaffold, several hybridization strategies can be envisioned based on successful examples with the related compound, pyrazinamide (B1679903).

One prominent strategy is the creation of hybrid molecules that link the pyrazine core to other bioactive scaffolds. For instance, pyrazinamide has been successfully hybridized with isoniazid, another key antitubercular agent, through a Schiff base linkage. scielo.org.coredalyc.orgjohnshopkins.edu This approach could be adapted for 6-propyl-2-aminopyrazine, potentially leading to dual-acting compounds.

Another successful hybridization approach involves combining the pyrazine moiety with a 4-phenylthiazol-2-amine scaffold. nih.gov This has been shown to yield compounds with significant antimycobacterial activity. The synthesis of such hybrids typically involves the conversion of the corresponding pyrazinoic acid to its acyl chloride, followed by reaction with the desired aminothiazole. nih.gov

Furthermore, the concept of molecular hybridization extends to combining the pyrazine core with other heterocyclic systems known for their biological activities. Examples include linking with fluoroquinolones or other pharmacophores to create novel chemical entities with potentially synergistic effects. researchgate.net

Table 1: Examples of Molecular Hybridization Strategies with Pyrazine Cores

Hybrid Compound TypeLinkage TypePotential Bioactive ScaffoldsReference
Pyrazinamide-Isoniazid HybridSchiff BaseIsoniazid scielo.org.coredalyc.org
Pyrazinamide-Thiazole HybridAmide4-Phenylthiazol-2-amine nih.gov
Pyrazinamide-Fluoroquinolone HybridVariesFluoroquinolones researchgate.net

Prodrug and Pro-moiety Design Principles (focus on chemical transformation)

The prodrug approach is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active compound. Pyrazinamide itself is a classic example of a prodrug, being hydrolyzed by a mycobacterial enzyme to its active form, pyrazinoic acid (POA). frontiersin.org

For Pyrazinamine, 6-propyl-, similar prodrug strategies can be designed, focusing on the chemical transformation to release a potentially active metabolite. The primary functional group amenable to prodrug design in this scaffold is the amino group.

One common approach is the formation of amides or carbamates. These can be designed to be stable in the gastrointestinal tract but are cleaved by enzymes in the target tissue or systemic circulation to release the parent amine. The choice of the pro-moiety can significantly influence the lipophilicity, solubility, and release kinetics of the prodrug.

Another key strategy, drawing from the extensive research on pyrazinamide, is the design of prodrugs of the corresponding pyrazinoic acid. If the 2-amino group of 6-propyl-2-aminopyrazine were to be converted to a carboxylic acid (to form 6-propylpyrazinoic acid), a variety of ester prodrugs could be synthesized. The rationale for this is to increase the lipophilicity of the highly polar pyrazinoic acid, thereby improving its ability to cross biological membranes, such as the mycobacterial cell wall. nih.govunifesp.br

The chemical transformation of these ester prodrugs back to the active carboxylic acid is typically mediated by esterase enzymes present in the host or the target microorganism. The rate of this hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol moiety of the ester. For example, n-propyl pyrazinoate has been shown to inhibit fatty acid synthase type I in replicating tubercle bacilli. asm.org

Table 2: Prodrug Strategies Based on Pyrazinoic Acid

Prodrug TypePro-moietyActivation MechanismDesired OutcomeReference
Ester ProdrugsAlcohols (e.g., n-propyl)Esterase-mediated hydrolysisIncreased lipophilicity, enhanced cell penetration asm.orgresearchgate.net
Amide ProdrugsAminesAmidase-mediated hydrolysisImproved stability researchgate.net

By applying these principles of derivative synthesis, molecular hybridization, and prodrug design, a diverse range of new chemical entities based on the Pyrazinamine, 6-propyl- scaffold can be generated and evaluated for their potential applications.

Advanced Methodologies in Pyrazinamine, 6 Propyl Research

High-Throughput Screening in Chemical Synthesis Development

High-throughput screening (HTS) has revolutionized the discovery and optimization of chemical syntheses. In the context of 6-propyl-pyrazinamine and its analogs, HTS allows for the rapid evaluation of numerous reaction conditions to identify optimal synthetic routes. This methodology is particularly advantageous for improving reaction yields, reducing reaction times, and discovering novel catalytic systems.

The synthesis of pyrazinamide (B1679903) derivatives, which shares a common pyrazine (B50134) core with 6-propyl-pyrazinamine, has been a subject of extensive research. researchgate.netnih.gov General synthetic strategies often involve the amidation of a pyrazine carboxylic acid or its ester. nih.govrsc.org For instance, a common route involves the reaction of a pyrazinecarbonyl chloride with an appropriate amine. nih.gov HTS can be employed to screen a wide array of catalysts, solvents, temperatures, and stoichiometric ratios to enhance the efficiency of such reactions.

A notable advancement in this area is the use of continuous-flow microreactors. nih.govrsc.org This technology, when coupled with automated sampling and analysis, enables the high-throughput screening of reaction parameters. For the synthesis of pyrazinamide derivatives, a continuous-flow system catalyzed by enzymes like Lipozyme® TL IM has been successfully developed. nih.govrsc.org This approach not only accelerates the optimization process but also offers a greener and more scalable synthetic method. nih.govrsc.org Such a system could be adapted for the synthesis of 6-propyl-pyrazinamine by utilizing a 6-propyl-pyrazine ester as the starting material.

Table 1: Parameters Optimized via High-Throughput Screening for Pyrazinamide Derivative Synthesis

Parameter Variables Screened Optimal Condition Example
Catalyst Various lipases, chemical catalysts Lipozyme® TL IM
Solvent Toluene, THF, tert-amyl alcohol tert-amyl alcohol
Temperature 30-60 °C 45 °C
Substrate Ratio 1:1 to 1:5 (ester:amine) 1:2

| Flow Rate | 0.1-1.0 mL/min | 0.5 mL/min |

Advanced Analytical Method Development for Pyrazine Characterization

The accurate characterization of 6-propyl-pyrazinamine and other alkylpyrazines is essential for confirming their identity, purity, and structure. A range of advanced analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) being a particularly powerful tool for the analysis of volatile pyrazine derivatives. dntb.gov.uabio-conferences.org

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provides a sensitive and solvent-free method for the determination of volatile alkylpyrazines in various matrices. dntb.gov.ua This technique involves the extraction of volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC-MS for analysis. Optimization of HS-SPME parameters such as fiber coating, extraction time, and temperature is crucial for achieving high sensitivity and reproducibility.

For non-volatile pyrazine derivatives or for obtaining detailed structural information, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and infrared (IR) spectroscopy are indispensable. nih.govnih.gov High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, providing unambiguous confirmation of the chemical formula. nih.gov

Table 2: Advanced Analytical Techniques for Pyrazine Characterization

Technique Information Obtained Application Example
GC-MS Molecular weight, fragmentation pattern, quantification Identification of alkylpyrazines in food and microbial samples dntb.gov.uamdpi.com
HS-SPME-GC-MS Sensitive detection of volatile pyrazines Analysis of methoxypyrazines in wine bio-conferences.org
¹H and ¹³C NMR Chemical structure, connectivity of atoms Structural elucidation of newly synthesized pyrazinamide derivatives nih.gov
IR Spectroscopy Functional groups present Confirmation of amide bond formation in pyrazinamide synthesis nih.gov

| HRMS | Exact mass and elemental composition | Confirmation of the molecular formula of novel pyrazine compounds nih.gov |

Mechanistic Organic Chemistry Studies

Understanding the reaction mechanisms involved in the synthesis and functionalization of the pyrazine ring is fundamental for developing more efficient and selective synthetic methods. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Transition metal-catalyzed cross-coupling reactions are widely used for the functionalization of pyrazine rings. rsc.org These reactions, including Suzuki, Heck, and Sonogashira couplings, allow for the introduction of various substituents onto the pyrazine core. rsc.org Mechanistic investigations of these processes help in understanding the catalytic cycle, identifying reaction intermediates, and explaining the observed regioselectivity.

For instance, the C-H functionalization of pyrazines represents a modern and atom-economical approach to introduce new bonds. mdpi.com Studies into the mechanism of these reactions, often involving organometallic intermediates, are crucial for expanding their scope and applicability. Computational studies, such as density functional theory (DFT) calculations, can provide insights into transition state geometries and reaction energy profiles, complementing experimental findings. mdpi.com The insights gained from these studies on general pyrazine functionalization can be applied to develop specific methods for the synthesis and modification of 6-propyl-pyrazinamine.

Crystallization Techniques and Polymorphism Studies for Pyrazine Derivatives

The solid-state properties of a chemical compound, including its crystal structure and polymorphism, can significantly impact its physical and chemical behavior. Crystallization techniques are employed to obtain single crystals suitable for X-ray diffraction analysis, which provides definitive structural information.

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical area of study for pyrazine derivatives. nih.gov Different polymorphs of a compound can exhibit distinct melting points, solubilities, and stabilities. nih.gov

The study of a tetrakis-substituted pyrazine carboxylic acid revealed the existence of two triclinic polymorphs. nih.gov The difference between these polymorphs was attributed to the conformation of the side chains. nih.gov Techniques such as powder X-ray diffractometry (PXRD), differential scanning calorimetry (DSC), and solid-state NMR are used to identify and characterize different polymorphic forms. nih.gov Understanding and controlling polymorphism is crucial, and for a compound like 6-propyl-pyrazinamine, identifying and characterizing its potential polymorphs would be an important aspect of its solid-state characterization.

Table 3: Compound Names Mentioned

Compound Name
6-Propyl-pyrazinamine
Pyrazinamide
Lipozyme® TL IM
3-Alkyl-2-methoxypyrazines

Q & A

Advanced Research Question

  • Isotopic labeling : Introduce deuterated hydrazine to track nitrogen incorporation via MS.
  • Intermediate trapping : Quench reactions at timed intervals (e.g., 10, 30, 60 mins) and isolate intermediates for NMR analysis.
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to simulate transition states and identify rate-limiting steps .

What analytical techniques are critical for characterizing 6-propyl-pyrazinamine derivatives?

Basic Research Question

  • Structural elucidation : Combine ¹H/¹³C NMR (Bruker 400 MHz) and FT-IR to confirm functional groups (e.g., amine stretches at 3300–3500 cm⁻¹) .
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Thermal stability : TGA-DSC to determine decomposition thresholds .

How can 6-propyl-pyrazinamine be applied in life science research, and what are key methodological considerations?

Advanced Research Question
As a biochemical reagent (similar to aminopyrazine; ), potential applications include:

  • Enzyme inhibition assays : Screen against kinases or dehydrogenases using fluorescence-based protocols (e.g., NADH depletion monitored at 340 nm).
  • Cellular uptake studies : Label the compound with ³H or fluorescent tags and quantify intracellular accumulation via scintillation counting/confocal microscopy.
  • Toxicity profiling : Use MTT assays on HEK-293 or HepG2 cells, ensuring pH stability (pKa ~3.23; ) to avoid artifacts .

What methodologies are recommended for analyzing contradictory spectral data (e.g., NMR shifts) in 6-propyl-pyrazinamine studies?

Advanced Research Question

  • Cross-validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Paramagnetic additives : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals.
  • Collaborative benchmarking : Share raw data with independent labs for reproducibility checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.